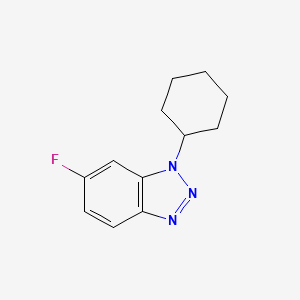

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUIUJGNAZAOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742858 | |

| Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-85-7, 389-44-6 | |

| Record name | 1H-Benzotriazole, 1-cyclohexyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyl 6 Fluoro 1,2,3 Benzotriazole

Role as a Synthetic Auxiliary, Activating Group, or Leaving Group

The benzotriazole (B28993) moiety is a well-established and highly versatile synthetic auxiliary in organic chemistry. lupinepublishers.comindexcopernicus.com Its utility stems from its ability to be readily introduced into a molecule and subsequently function as an excellent leaving group, often referred to as the "benzotriazole methodology". nih.govlupinepublishers.com In the context of 1-cyclohexyl-6-fluoro-1,2,3-benzotriazole, the benzotriazolide anion is stabilized by the aromatic system, making it a good leaving group in nucleophilic substitution reactions.

N-substituted benzotriazoles, such as the title compound, are precursors to a variety of functional groups. For instance, 1-(α-aminoalkyl)benzotriazoles and related derivatives serve as stable, crystalline intermediates that can react with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enamines. In these reactions, the benzotriazolide anion is displaced, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The N-cyclohexyl group on this compound does not fundamentally alter this role but influences the steric environment of the reaction center.

Furthermore, the benzotriazole group can act as an activating group. N-acylbenzotriazoles, for example, are highly efficient acylating agents, superior in many aspects to traditional acid chlorides due to their stability and ease of handling. lupinepublishers.comlupinepublishers.com While this compound is not an acylating agent itself, it serves as the parent structure from which such reactive species could be derived, for example, by reaction with an acylating agent at the N2 or N3 positions.

The compound's role as a leaving group is one of its most significant synthetic attributes. The C-N bond connecting a substrate to the N1 position of the benzotriazole can be cleaved under various conditions (e.g., reduction, reaction with organometallics), releasing the functionalized substrate and the stable 6-fluoro-benzotriazole anion. rsc.org

Nucleophilic and Electrophilic Reactivity Profiles of the Benzotriazole Moiety

The reactivity of the benzotriazole ring system is complex, with sites available for both nucleophilic and electrophilic attack. chemicalbook.com

Electrophilic Reactivity: Electrophilic substitution reactions on the benzotriazole ring system can occur on the nitrogen atoms of the triazole ring or on the carbon atoms of the benzene (B151609) ring. chemicalbook.comguidechem.com

N-Attack: The lone pairs on the nitrogen atoms (N2 and N3) are available for electrophilic attack, such as protonation or alkylation. However, the presence of the bulky cyclohexyl group at N1 sterically hinders attack at the adjacent N2 position.

C-Attack (Aromatic Substitution): The benzene ring can undergo electrophilic aromatic substitution. The triazole ring acts as a deactivating group due to its electron-withdrawing nature. The 6-fluoro substituent further deactivates the ring towards electrophiles because of its strong inductive electron-withdrawing effect. The likely positions for electrophilic attack would be C4 and C7, with the precise regioselectivity determined by the combined directing effects of the triazole and fluoro groups.

Nucleophilic Reactivity:

N-Attack: The benzotriazole anion, formed by deprotonation (if the N1 substituent were hydrogen), is a potent nucleophile. In this compound, the N1 position is blocked, but N2 and N3 could potentially act as nucleophilic centers in certain reactions, such as in metal coordination. rsc.org

C-Attack: The benzene ring, being electron-deficient due to the fluoro and triazole substituents, is a potential substrate for nucleophilic aromatic substitution (SNAr). A nucleophile could potentially displace the fluoro group at C6, or another leaving group if present at other positions (e.g., C4, C5, or C7). Certain activated benzotriazole derivatives, like N-nitro-benzotriazole, are known to react with nucleophiles, leading to ring-opened products. researchgate.net

Influence of Cyclohexyl and Fluoro Substituents on Electronic and Steric Effects in Reactions

The reactivity of the parent benzotriazole scaffold is significantly modified by the electronic and steric properties of the 1-cyclohexyl and 6-fluoro substituents.

Cyclohexyl Group:

Steric Effects: The cyclohexyl group is a bulky substituent. acs.org Its primary influence is steric hindrance around the N1 position and the adjacent N2 and C7 positions. libretexts.orglibretexts.org This bulk can direct incoming reagents to less hindered positions, influencing the regioselectivity of reactions. For example, it would disfavor reactions at the N2 position and could influence the orientation of the molecule when coordinating to a metal catalyst. pharmablock.com

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through induction (+I effect). This effect is generally minor compared to the electronic influences of the triazole and fluoro groups.

Fluoro Substituent:

Electronic Effects: The fluorine atom at the C6 position exerts a powerful influence on the electronic character of the benzene ring. numberanalytics.com

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. numberanalytics.com

Mesomeric (Resonance) Effect (+M): Fluorine can donate a lone pair of electrons into the π-system of the ring. While this effect is generally weaker than its inductive withdrawal, it directs incoming electrophiles to the ortho and para positions (relative to the fluorine, which are C5 and C7). nih.govacs.org

The combined effects of these substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |

| Cyclohexyl | N1 | Weakly electron-donating (+I) | Large | Directs reagents away from N1/N2/C7; influences conformational preferences. |

| Fluoro | C6 | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Small | Deactivates benzene ring to electrophilic attack; activates ring for nucleophilic attack. |

Studies on Reaction Pathways and Identification of Transient Intermediates

While specific mechanistic studies on this compound are not available, reaction pathways can be inferred from the extensive literature on related benzotriazole derivatives.

Heterolytic Cleavage: In many reactions where benzotriazole acts as a leaving group, the pathway involves heterolytic cleavage of the C-N1 bond. For example, in the reaction of a 1-(α-substituted-alkyl)benzotriazole with a Grignard reagent, the mechanism proceeds via nucleophilic attack at the α-carbon, displacing the stable 6-fluoro-1H-benzotriazolide anion. psu.edursc.org

Radical Intermediates: Photochemical reactions of benzotriazoles are known to proceed via the extrusion of molecular nitrogen (N₂) to form a highly reactive 1,3-diradical intermediate. nih.gov Irradiation of this compound would likely generate a cyclohexylamino-substituted phenyl-diradical. This transient intermediate could then undergo various transformations, such as intramolecular cyclization or intermolecular reactions with trapping agents like alkenes. nih.gov

Ring-Chain Tautomerism and Ring Cleavage: Some reactions of substituted benzotriazoles can involve transient ring-opened intermediates. For example, N-nitro-benzotriazoles react with nucleophiles to give o-nitramidophenylazo compounds, indicating a cleavage of the triazole ring. researchgate.net Similar pathways, potentially leading to denitrogenation, could be envisioned for the title compound under specific conditions. thieme-connect.de

Carbene/Nitrene Intermediates: The synthesis of benzotriazoles from o-phenylenediamines can involve diazotization and cyclization, with potential diazonium and nitrene-like species as intermediates. stackexchange.com While this relates to synthesis rather than reactivity, it highlights the types of transient species the benzotriazole scaffold is associated with.

Analysis of Regioselectivity and Stereoselectivity in Transformations Involving the Compound

The substituents on this compound are key in controlling the regioselectivity of its transformations.

Regioselectivity:

Electrophilic Aromatic Substitution: The directing effects of the triazole ring and the 6-fluoro substituent would govern the position of substitution. The triazole moiety is deactivating and generally directs to the C4 and C7 positions. The fluoro group is also deactivating but is an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C7 position (ortho to the fluoro group and not sterically hindered by the cyclohexyl group) or the C4 position.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. The nitrogen atoms of the triazole ring can act as directing groups. For this compound, lithiation would likely occur at the C7 position, which is adjacent to the directing N1 atom and not blocked by the cyclohexyl group.

N-Alkylation/Acylation: Since the N1 position is already substituted, any further N-functionalization (e.g., with alkyl halides or acyl chlorides) would have to occur at N2 or N3. The regioselectivity between N2 and N3 can be subtle and is often influenced by the nature of the electrophile and the reaction conditions. Recent studies have shown that metal catalysts can precisely control N1 versus N2 alkylation in unsubstituted benzotriazoles. nih.govacs.org

Stereoselectivity:

Influence of the Cyclohexyl Group: The cyclohexyl group exists predominantly in a chair conformation. This fixed spatial arrangement can influence the stereochemical outcome of reactions at nearby centers. If a new chiral center is formed at the C7 position or on a side chain attached to the triazole, the cyclohexyl group could exert diastereocontrol by sterically blocking one face of the molecule from attack by a reagent.

Atropisomerism: While unlikely to be stable at room temperature, restricted rotation around the N1-C(cyclohexyl) bond or potential N-Aryl bonds (if further substituted) could, in principle, lead to atropisomers in highly hindered derivatives.

Metal-Mediated and Catalyzed Reactions of the Compound

N-substituted benzotriazoles are versatile partners in a variety of metal-catalyzed reactions, a field that has expanded the synthetic utility of this heterocycle. rsc.org

Cross-Coupling Reactions: While the title compound itself is not primed for standard cross-coupling, halogenated derivatives would be excellent substrates. For example, a bromo or iodo substituent at the C4, C5, or C7 position could readily participate in palladium-catalyzed Suzuki, Sonogashira, or Heck reactions. This allows for the introduction of aryl, alkynyl, or vinyl groups onto the benzotriazole scaffold. acs.orgnih.govacs.org

C-H Functionalization/Activation: This is a major area where this compound could serve as a substrate. The triazole moiety is an effective directing group for the regioselective activation of C-H bonds. researchgate.netnih.gov Catalysts based on palladium, rhodium, or cobalt could mediate the coupling of the C7-H bond with various partners like alkenes, alkynes, or aryl halides. acs.orgbohrium.com For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling between benzazoles and other heterocycles is a known transformation. mdpi.comrsc.orgcapes.gov.br

Benzotriazole as a Ligand: The benzotriazole itself can act as a ligand for transition metals, coordinating through its N2 and N3 atoms. rsc.org This property is crucial in many catalytic cycles where the substrate first coordinates to the metal center before subsequent transformations. The electronic properties, modified by the fluoro group, and the steric environment, dictated by the cyclohexyl group, would influence the stability and reactivity of the resulting metal-ligand complexes.

The table below outlines potential metal-catalyzed reactions for derivatives of the title compound.

| Reaction Type | Potential Position(s) | Metal Catalyst (Example) | Coupling Partner | Resulting Transformation |

| C-H Arylation | C7 | Pd, Rh, Co | Aryl Halide | Formation of a C7-Aryl bond |

| C-H Alkenylation | C7 | Rh, Ru | Alkene | Formation of a C7-Alkenyl bond |

| Suzuki Coupling | C4/C5/C7 (if halogenated) | Pd | Boronic Acid | Formation of a C-Aryl or C-Vinyl bond |

| Sonogashira Coupling | C4/C5/C7 (if halogenated) | Pd/Cu | Terminal Alkyne | Formation of a C-Alkynyl bond |

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Heterocyclic Synthesis

The benzotriazole (B28993) methodology has proven to be a powerful strategy for the synthesis of a wide array of heterocyclic systems, including monocyclic and bicyclic structures. acs.orgresearchgate.netnih.gov Derivatives of benzotriazole serve as key intermediates that facilitate the construction of molecular frameworks that are often difficult to access through other methods. researchgate.net In this context, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can act as a versatile precursor.

The core principle involves the introduction of the benzotriazole group into a molecule, which then acts as a synthetic handle to orchestrate subsequent bond formations. Upon completion of the desired transformation, the benzotriazolate anion is eliminated. This "benzotriazole-mediated" approach has been successfully applied to the synthesis of numerous nitrogen-containing heterocycles. researchgate.net For instance, N-acylbenzotriazoles are used in the synthesis of quinolines and quinazolinones. nih.gov The reactivity of this compound allows it to be incorporated into synthetic sequences leading to diverse heterocyclic targets, where the fluorine atom can modulate the electronic properties and reactivity of the molecule.

Table 1: Examples of Heterocycles Synthesized Using Benzotriazole Methodology

| Heterocycle Class | Synthetic Approach | Reference |

|---|---|---|

| Pyrroles | 1,3-dipolar cycloaddition of N-lithiated azomethine ylides derived from benzotriazole adducts. | researchgate.net |

| 1,2,4-Triazoles | Reaction of di(benzotriazolyl)methanimines with hydrazine (B178648) derivatives. | researchgate.net |

| Quinolines | Reaction of N-(2-aminobenzoyl)benzotriazoles with diketones. | nih.gov |

| Quinazolinones | One-pot reaction of N-(2-aminobenzoyl)benzotriazoles, orthoesters, and hydrazides. | nih.gov |

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Addition)

Benzotriazole derivatives are increasingly recognized for their participation in transition-metal-catalyzed cross-coupling reactions. The benzotriazole ring can undergo a denitrogenative ring-opening to generate an in situ diazonium species, which can then participate in coupling reactions. rsc.org This strategy transforms the stable benzotriazole scaffold into a reactive intermediate for C-C bond formation.

Palladium-catalyzed denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed to afford ortho-amino-substituted biaryl derivatives. rsc.org This transformation highlights the potential of using this compound as a synthetic equivalent of a highly reactive ortho-amino-arenediazonium species. rsc.org The cyclohexyl and fluoro substituents would be carried into the final biaryl product, providing a route to structurally complex molecules.

Furthermore, benzotriazole has been shown to act as an efficient and inexpensive phosphine-free ligand in palladium-catalyzed Suzuki-Miyaura reactions, facilitating the formation of biaryls. researchgate.net It also serves as a ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. acs.org This dual role, as both a reactive substrate and a potential ligand, underscores the versatility of the benzotriazole scaffold in C-C bond formation.

Role in the Synthesis of Nitrogen-Containing Scaffolds and Derivatives

The application of benzotriazole methodology is particularly prominent in the synthesis of nitrogen-containing heterocycles. researchgate.net The benzotriazole group serves as an excellent synthetic auxiliary for amino-, amido-, alkoxy-, and alkylthio-alkylation reactions. nih.gov This allows for the controlled introduction of functionalized alkyl chains onto various substrates.

Derivatives like 1-(arylmethyl)benzotriazoles can be prepared through Mannich-type reactions and subsequently undergo transformations such as reduction or elimination to produce substituted arenes. researchgate.net The stability of the benzotriazole moiety allows for various manipulations before its eventual removal. The synthesis of N-alkylated benzotriazole derivatives, often facilitated by microwave irradiation, provides access to a wide range of substituted compounds. nih.gov

The this compound scaffold can be envisioned as a starting point for creating libraries of nitrogen-containing compounds. The inherent structure is found in many biologically active molecules, and its ability to mediate the formation of new C-N and C-C bonds makes it a valuable tool for medicinal chemists. nih.govnih.gov For example, benzotriazole derivatives are integral to the synthesis of various biologically active scaffolds, including benzazepines and lactams. organic-chemistry.org

Integration into Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular complexity and diversity. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis and drug discovery.

While specific MCRs involving this compound are not detailed in the literature, the structural motifs present in this compound are frequently found in MCR products. For example, a one-pot, six-component reaction has been described for the synthesis of 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, where a cyclohexyl group and a fluorinated aromatic ring were key components of the final, structurally complex molecules. This demonstrates the compatibility of these substructures within MCR frameworks.

Development of Novel Reagents and Catalysts Incorporating the this compound Scaffold

The benzotriazole scaffold is not only a synthetic auxiliary but can also be a core component of reagents and catalyst ligands. researchgate.net N-Acylbenzotriazoles, for example, are widely used as stable and efficient acylating agents for N-, O-, S-, and C-acylation reactions. researchgate.net By analogy, acylation of the parent amine of this compound could lead to novel, specialized reagents.

In catalysis, benzotriazole and its derivatives have been employed as ligands for transition metals. Benzotriazole itself has been used as a ligand for palladium in Suzuki-Miyaura cross-coupling reactions and for copper in Sonogashira and Glaser couplings. researchgate.netacs.org The N-1 substituted cyclohexyl group and the C-6 fluoro group of this compound could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity. The synthesis of complex compounds of 3d-metals with benzotriazole derivatives has been explored, indicating the broad potential for these scaffolds in coordination chemistry and catalysis. sapub.org

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. The this compound scaffold offers several avenues for LSF.

The benzotriazole ring itself can be functionalized. For example, a related derivative, (1-Cyclohexyl-6-fluoro-1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-5-yl)boronic acid, is commercially available, demonstrating that the C-5 position can be modified. bldpharm.com This boronic acid derivative serves as a handle for subsequent Suzuki cross-coupling reactions, enabling the introduction of a wide range of aryl or vinyl groups.

Another approach is the denitrogenative functionalization of the triazole ring, which can be triggered under specific catalytic conditions to form C-C and C-heteroatom bonds. rsc.orgsci-hub.se This "post-click" type of functionalization provides a powerful method for diversification. nih.gov The fluorine atom on the benzene (B151609) ring and the hydrogens on the cyclohexyl ring could also potentially be targets for C-H activation/functionalization, although this would depend on the development of highly specific catalytic systems.

Table 2: Potential Late-Stage Functionalization Sites on this compound

| Functionalization Site | Potential Reaction Type | Resulting Structure |

|---|---|---|

| C5/C7 Position | Electrophilic Aromatic Substitution / Directed Metalation | Introduction of halides, nitro groups, or boronic esters. |

| Triazole Ring | Denitrogenative Cross-Coupling | Formation of biaryls via ring-opening. rsc.org |

| C5 Position (if derivatized) | Suzuki or Buchwald-Hartwig Coupling | Attachment of aryl, alkyl, or amino groups. nih.gov |

Spectroscopic and Structural Elucidation of 1 Cyclohexyl 6 Fluoro 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole (B28993) ring system and the aliphatic protons of the cyclohexyl substituent. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the fluorinated benzotriazole ring will be influenced by the position of the fluorine atom, leading to characteristic shifts and coupling constants. The cyclohexyl protons will appear as a series of multiplets in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Predicted Aromatic Region | Benzotriazole-H | ||

| Predicted Aromatic Region | Benzotriazole-H | ||

| Predicted Aromatic Region | Benzotriazole-H | ||

| Predicted Aliphatic Region | Cyclohexyl-H (CH-N) | ||

| Predicted Aliphatic Region | Cyclohexyl-H (CH₂) | ||

| Predicted Aliphatic Region | Cyclohexyl-H (CH₂) |

Note: Actual chemical shifts and coupling constants require experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbons of the benzotriazole core and the cyclohexyl ring. The carbons directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The aromatic carbons will appear in the downfield region, while the aliphatic carbons of the cyclohexyl group will be observed at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| Predicted Aromatic Region | ¹JCF | Benzotriazole-C (C-F) |

| Predicted Aromatic Region | Benzotriazole-C | |

| Predicted Aromatic Region | Benzotriazole-C | |

| Predicted Aromatic Region | Benzotriazole-C | |

| Predicted Aromatic Region | Benzotriazole-C | |

| Predicted Aromatic Region | Benzotriazole-C | |

| Predicted Aliphatic Region | Cyclohexyl-C (CH-N) | |

| Predicted Aliphatic Region | Cyclohexyl-C (CH₂) | |

| Predicted Aliphatic Region | Cyclohexyl-C (CH₂) |

Note: Actual chemical shifts and coupling constants require experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the benzotriazole ring. The multiplicity of this signal will be determined by its coupling to neighboring aromatic protons, providing further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connection between the cyclohexyl ring and the benzotriazole nitrogen, as well as for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₄FN₃), HRMS would provide the exact mass of the molecular ion, which should be consistent with the calculated theoretical mass of 219.1226. The observed isotopic pattern would further confirm the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer additional structural insights, showing characteristic losses of fragments such as the cyclohexyl group or parts of the benzotriazole ring system.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 220.1304 | Requires experimental data |

| [M+Na]⁺ | 242.1124 | Requires experimental data |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations within the benzotriazole ring, and a characteristic C-F stretching vibration. The absence of an N-H stretching band would confirm the substitution at the N-1 position of the benzotriazole ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1620-1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretch |

| ~1250-1000 | Strong | C-F Stretch |

Note: Actual wavenumbers and intensities require experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific single-crystal X-ray diffraction data for this compound are not available in the public domain, analysis of closely related structures provides valuable insights into the expected molecular conformation and packing. For instance, the crystal structure of other substituted benzotriazole derivatives reveals key features that are likely to be conserved in the title compound.

In a study of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the benzotriazolyl moieties were observed to be nearly perpendicular to the central benzene (B151609) ring. nih.gov This suggests that the benzotriazole ring system in this compound would be largely planar. The cyclohexyl group, typically adopting a stable chair conformation, would be attached to the N1 position of the benzotriazole ring. The fluorine atom at the 6-position is not expected to significantly alter the planarity of the benzotriazole core.

A hypothetical set of crystallographic parameters for this compound, based on known benzotriazole structures, is presented below. It is important to note that these are representative values and actual experimental data may vary.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~14.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.3 |

This table presents hypothetical crystallographic data for this compound based on the analysis of similar molecular structures.

The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···N and C-H···π interactions, which are common in benzotriazole derivatives. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of this compound and for its isolation. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical reverse-phase HPLC method for the analysis of benzotriazole derivatives would utilize a C18 column. researchgate.netresearchgate.net The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com

A patent for the determination of 5-butylbenzotriazole and its impurities details a gradient HPLC method that could be adapted for this compound. google.com The method employs a C18 column and a gradient elution with water and acetonitrile as mobile phases. google.com The detection is typically carried out using a UV detector, as the benzotriazole ring system exhibits strong UV absorbance. shimadzu.com

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-80% B; 20-22 min: 80-50% B; 22-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table outlines a representative HPLC method for the purity assessment of this compound, adapted from methods for similar compounds. google.com

UPLC, a refinement of HPLC, utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity. A UPLC method for this compound would follow similar principles to the HPLC method but with adjusted parameters to leverage the advantages of the technology.

Representative UPLC Method Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 40-95% B; 5-6 min: 95% B; 6-6.1 min: 95-40% B; 6.1-7 min: 40% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 1 µL |

This table provides representative UPLC conditions for the high-throughput analysis of this compound.

The use of these chromatographic techniques is crucial in ensuring that the compound meets the required purity specifications for its intended application, by effectively separating it from any starting materials, by-products, or degradation products.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of benzotriazole (B28993) derivatives. Specifically, the B3LYP functional combined with a suitable basis set, such as 6-311++G(2d,2p), has been effectively used to model the geometric and electronic properties of similar compounds. researchgate.net For 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, DFT calculations would be employed to determine the optimized molecular geometry, minimizing the energy to find the most stable arrangement of atoms.

These calculations can provide crucial data on bond lengths, bond angles, and dihedral angles. The electronic structure is also elucidated, yielding information about the distribution of electron density and electrostatic potential. Such insights are vital for predicting the molecule's reactivity. For instance, calculated quantum chemical parameters like chemical hardness and softness can be correlated with the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value | Significance |

| C-F Bond Length | ~1.35 Å | Indicates strong bond due to fluorine's electronegativity. |

| N-Cyclohexyl Bond Length | ~1.45 Å | Relates to the conformational flexibility of the cyclohexyl group. |

| Dipole Moment | 2-3 D | Suggests a moderate overall polarity of the molecule. |

| Total Energy | Variable (basis set dependent) | A key indicator of molecular stability. |

| Ionization Potential | High | Fluorine substitution increases resistance to electron removal. |

| Electron Affinity | Moderate | Indicates the capacity to accept an electron. |

Note: The values in this table are hypothetical and based on trends observed in related substituted benzotriazoles. Actual values would require specific DFT calculations for this molecule.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzotriazole ring system, which is rich in electrons. The LUMO, conversely, would also be distributed across the aromatic system. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. researchgate.net The presence of the electron-withdrawing fluorine atom is anticipated to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap.

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value/Description | Implication for Reactivity |

| EHOMO | ~ -7.0 eV | Moderate electron-donating capability. |

| ELUMO | ~ -1.5 eV | Moderate electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV | High kinetic stability and low reactivity. |

| HOMO Distribution | Primarily on the benzotriazole ring. | Site of potential electrophilic attack. |

| LUMO Distribution | Distributed across the benzotriazole ring. | Site of potential nucleophilic attack. |

Note: The values in this table are hypothetical and based on trends observed in related substituted benzotriazoles. Actual values would require specific DFT calculations for this molecule.

Conformational Analysis of the Cyclohexyl and Benzotriazole Moieties

The conformational landscape of this compound is primarily dictated by the orientation of the cyclohexyl ring relative to the planar benzotriazole system. The cyclohexyl ring itself typically adopts a stable chair conformation. However, the rotation around the N-C bond connecting the two moieties gives rise to different conformers. rsc.orgmdpi.com

Computational methods can be used to map the potential energy surface as a function of the dihedral angle of the N-C bond. This analysis helps to identify the lowest energy (most stable) conformation and any energy barriers to rotation. nih.gov It is expected that the most stable conformer will have the cyclohexyl ring positioned to minimize steric hindrance with the benzotriazole core. The interplay of steric and electronic factors will determine the preferred orientation.

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental spectra. For this compound, theoretical calculations can provide valuable insights into its NMR and IR spectra.

DFT calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data, a definitive assignment of the observed peaks can be achieved. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Similarly, the vibrational frequencies and intensities for the Infrared (IR) spectrum can be computed. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H stretches, C=C aromatic ring vibrations, and C-F stretches. Theoretical spectra serve as a guide for identifying characteristic "marker bands" for the substituted benzotriazole ring. nih.gov

Mechanistic Insights through Computational Modeling of Transition States and Intermediates

Computational modeling can provide a detailed understanding of the reaction mechanisms involved in the synthesis of this compound. The common synthesis route for benzotriazoles involves the cyclization of o-phenylenediamines with a diazotizing agent. pharmacyinfoline.comscribd.com

By modeling the reaction pathway, it is possible to identify and characterize the structures and energies of transition states and intermediates. For example, the formation of the diazonium salt intermediate and the subsequent intramolecular cyclization can be computationally explored. pharmacyinfoline.com This provides a step-by-step energetic profile of the reaction, helping to understand the factors that control the reaction rate and selectivity. Such studies are invaluable for optimizing reaction conditions and developing more efficient synthetic routes. researchgate.net

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical properties and supramolecular chemistry of this compound. These interactions, though weaker than covalent bonds, govern how molecules pack in the solid state and interact in solution. wikipedia.orgescholarship.org

Advanced Topics and Future Research Directions

Exploration of Chiral Derivatives and Asymmetric Synthesis Strategies

The structure of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole does not inherently possess a chiral center. However, the introduction of chirality can be envisaged through modification of the cyclohexyl ring or by creating conditions for atropisomerism, although the latter is less common in N-alkyl benzotriazoles compared to their N-aryl counterparts.

Future research could focus on the synthesis of chiral derivatives by using enantiomerically pure cyclohexyl precursors. For instance, the use of a chiral cyclohexylamine (B46788) in the initial synthetic steps would lead to a chiral final product. Alternatively, resolution of a racemic mixture of a substituted chiral derivative could be achieved. Classical resolution often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, followed by separation through crystallization. wikipedia.orgpharmtech.com More modern approaches like enantiospecific cocrystallization could also be explored. pharmtech.com

Furthermore, the principles of catalytic asymmetric synthesis could be applied. While challenging, the development of an atroposelective synthesis for N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts has been reported, achieving high enantiomeric ratios. nih.gov This suggests a potential, albeit ambitious, research direction to investigate if steric hindrance and specific catalytic interactions could induce and control axial chirality in heavily substituted derivatives of this compound.

Table 1: Potential Strategies for Chiral Synthesis

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Precursor | Use of an enantiomerically pure cyclohexyl-containing starting material. | Availability and cost of the chiral precursor. |

| Chiral Resolution | Separation of a racemic mixture of a derivative via diastereomeric salt formation. wikipedia.org | Requires a suitable functional group for salt formation and an effective resolving agent. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the formation of the benzotriazole (B28993) or a derivative. | Requires significant methods development; may be applicable to atropisomeric derivatives. nih.gov |

| Biocatalysis | Employment of enzymes for stereoselective synthesis or resolution. | Identification of a suitable enzyme system. |

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry, which offers significant advantages in terms of safety, reaction control, scalability, and efficiency over traditional batch processing. mdpi.comsci-hub.seethernet.edu.et The synthesis of this compound, which likely involves potentially hazardous intermediates like azides and exothermic diazotization reactions, is an ideal candidate for adaptation to a continuous-flow process.

A prospective flow synthesis could involve the sequential online transformation of a starting material, such as 4-fluoro-2-nitroaniline, through reduction, diazotization, and cyclization with cyclohexylamine. The key advantages of a flow setup would include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with unstable intermediates.

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to cleaner reactions and higher yields. mdpi.com

Scalability: Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactions. mdpi.com

Research in this area would focus on optimizing the reaction conditions for each step within the flow system, selecting appropriate reactors and catalysts, and potentially integrating in-line purification methods.

Development of Sustainable and Green Chemistry Methodologies in its Synthesis and Reactions

Modern synthetic chemistry places a strong emphasis on sustainability. rsc.org Future research on this compound should prioritize the development of green synthetic methodologies. Key areas for improvement over classical syntheses include the choice of solvents, catalysts, and energy sources.

The principles of green chemistry could be applied by:

Utilizing Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Water, glycerol, and biodegradable solvents like Cyrene™ have been successfully used for the synthesis of 1,2,3-triazoles. consensus.appnih.gov

Employing Efficient Catalysis: Using recyclable heterogeneous catalysts, such as copper nanoparticles, can reduce waste and simplify product purification. consensus.app

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Table 2: Comparison of Solvents for Triazole Synthesis

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| Toluene/DMF | Traditional (VOC) | Good solvating properties for a wide range of reagents. | Toxic, high boiling point, difficult to remove/recycle. |

| Water | Green | Non-toxic, inexpensive, non-flammable. consensus.app | Poor solubility for many organic reagents. |

| Glycerol | Green | Biodegradable, low toxicity, high boiling point. consensus.app | High viscosity, can be difficult to remove. |

| Ionic Liquids | Green (potential) | Low vapor pressure, tunable properties, potential for recyclability. rsc.org | Can be expensive, potential for hidden environmental impact. |

| Cyrene™ | Green | Biodegradable, derived from renewable resources, non-toxic. nih.gov | Newer solvent, full range of applications still being explored. |

Potential in Advanced Material Science Applications (e.g., Ligands in Coordination Chemistry)

Benzotriazole and its derivatives are well-known for their applications in material science, most notably as highly effective corrosion inhibitors for copper and its alloys. researchgate.netampp.orgnih.gov The protective action arises from the formation of a stable, chemisorbed complex between the benzotriazole molecule and the copper surface, creating a barrier against corrosive agents. copper.org

The this compound molecule could offer enhanced or modified properties in this context. The electron-withdrawing fluorine atom may alter the electronic properties of the triazole ring system, influencing its binding affinity to metal surfaces. The bulky, hydrophobic cyclohexyl group could provide an enhanced physical barrier, potentially improving the protective layer's durability. Future research should involve systematic studies of its corrosion inhibition efficiency on various metals and alloys under different conditions. cecri.res.in

Furthermore, the triazole moiety is an excellent N-donor ligand for coordinating with transition metals. researchgate.netrsc.orgrsc.org This opens the possibility of using this compound as a ligand to construct novel coordination polymers or metal-organic frameworks (MOFs). The specific steric and electronic properties conferred by the cyclohexyl and fluoro substituents could lead to materials with unique catalytic, photophysical, or gas sorption properties. sapub.orgnih.gov

Table 3: Corrosion Inhibition Data for Selected Benzotriazole Derivatives on Copper

| Inhibitor | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Benzotriazole | 3.5% NaCl | >90% at 10 mM | cecri.res.in |

| 1,2-Naphthotriazole | Acidic/Neutral Solution | Generally better than Benzotriazole | ampp.org |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The benzotriazole ring is a versatile synthetic tool, famously used as a leaving group in the "Katritzky methodology" to facilitate the formation of various C-C and C-heteroatom bonds. acs.orgacs.org Future work could explore the utility of this compound in this context, investigating how the substituents influence its reactivity as a synthetic auxiliary.

The presence of a fluorine atom on the benzene (B151609) ring introduces new possibilities for chemical transformations. Fluorinated aromatic rings can exhibit different reactivity compared to their non-fluorinated analogues, sometimes enabling reactions like nucleophilic aromatic substitution. frontiersin.org The fluorine atom's influence on the acidity of the benzotriazole N-H tautomer could also be a subject of study. nih.gov

Investigations could be directed towards:

Functionalization of the arene ring: Exploring electrophilic or nucleophilic substitution reactions on the fluorinated benzene moiety.

Modification of the cyclohexyl group: Introducing further functionality onto the aliphatic ring to create more complex derivatives.

Ring-opening or rearrangement reactions: Investigating photochemical or thermal reactions that could lead to novel heterocyclic systems through denitrogenation or other transformations.

Integration with Automation and High-Throughput Experimentation Platforms

To accelerate the discovery of new applications and synthetic routes for this compound, high-throughput experimentation (HTE) and laboratory automation are indispensable tools. These platforms allow for the rapid execution and analysis of a large number of experiments in parallel.

Future research could leverage HTE to:

Optimize Synthesis: Rapidly screen a wide array of catalysts, solvents, temperatures, and stoichiometric ratios to find the optimal conditions for the synthesis of the target molecule and its derivatives.

Discover New Reactions: Test the reactivity of the compound against a diverse set of reactants and catalysts to uncover novel chemical transformations.

Screen for Applications: Synthesize a library of related analogues by varying the substituents and screen them in high-throughput assays for properties such as biological activity (e.g., as anticancer or antimicrobial agents) or corrosion inhibition. nih.gov

Table 4: Conceptual High-Throughput Screening Plate for Reaction Optimization

| Catalyst A | Catalyst B | Catalyst C | Catalyst D | |

|---|---|---|---|---|

| Solvent 1, 80°C | Exp. 1 | Exp. 2 | Exp. 3 | Exp. 4 |

| Solvent 2, 80°C | Exp. 5 | Exp. 6 | Exp. 7 | Exp. 8 |

| Solvent 1, 100°C | Exp. 9 | Exp. 10 | Exp. 11 | Exp. 12 |

| Solvent 2, 100°C | Exp. 13 | Exp. 14 | Exp. 15 | Exp. 16 |

This systematic approach would rapidly generate vast amounts of data, providing a comprehensive understanding of the chemical space surrounding this compound and paving the way for its application in diverse scientific fields.

Q & A

Basic: What are the established synthetic routes for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves introducing the cyclohexyl and fluoro substituents to the benzotriazole core. A plausible route includes:

- Step 1: Chlorination of benzotriazole using sodium hypochlorite in acidic conditions to form 1-chloro-1H-benzotriazole (as demonstrated for analogous compounds) .

- Step 2: Nucleophilic substitution of the chloro group with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 3: Fluorination at the 6-position via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) in a dichloromethane/water biphasic system.

Optimization Tips:

- Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .

- Adjust solvent polarity (e.g., ethanol for solubility vs. acetone for crystallization) to improve yield .

- Use glacial acetic acid as a catalyst for condensation steps, as shown in related triazole syntheses .

Basic: How is the molecular and electronic structure of this compound characterized experimentally and computationally?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to determine bond lengths, angles, and intermolecular interactions (e.g., short N···Cl contacts observed in benzotriazole derivatives at 2.818 Å) .

- Spectroscopy:

- Computational Studies:

- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions near fluorine .

Basic: What are the known applications of this compound in corrosion inhibition, and how does its structure enhance performance?

Methodological Answer:

Benzotriazoles form protective films on metal surfaces via coordination bonds. The cyclohexyl group improves hydrophobicity, reducing water permeation, while fluorine enhances electron-withdrawing effects, stabilizing the adsorbed layer .

- Experimental Validation:

Advanced: How does the fluorine substituent influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect activates the triazole ring toward nucleophilic attack at adjacent positions.

- Mechanistic Insight:

- Use Hammett constants (σₚ = +0.06 for F) to predict substituent effects on reaction rates .

- Kinetic studies (UV-Vis monitoring) in DMSO show accelerated substitution at the 5-position when fluorine is present .

- Synthetic Applications:

- Fluorine directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What biological activities are associated with this compound, and how do structural features enable target interactions?

Methodological Answer:

Benzotriazoles exhibit antimicrobial and enzyme-inhibitory properties. The cyclohexyl group enhances lipophilicity for membrane penetration, while fluorine strengthens hydrogen bonding with biological targets.

- In Vitro Assays:

- MIC testing against E. coli and S. aureus to evaluate antimicrobial activity .

- Fluorescence quenching to study binding to human serum albumin .

- Molecular Docking:

- Simulate interactions with cytochrome P450 enzymes, leveraging fluorine’s polarity for active-site binding .

Advanced: How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature?

Methodological Answer:

- MD Simulations: Analyze thermal stability by calculating root-mean-square deviation (RMSD) of the molecule in aqueous vs. organic solvents .

- Degradation Studies:

Advanced: What comparative studies exist between this compound and its structural analogs (e.g., methyl or phenyl derivatives) in material science applications?

Methodological Answer:

- Thermal Analysis: DSC/TGA to compare melting points and decomposition temperatures. Cyclohexyl derivatives typically show higher thermal stability than methyl analogs .

- Solubility Tests: Measure logP values to assess hydrophobicity: cyclohexyl groups increase logP by ~1.5 units vs. methyl .

- Corrosion Inhibition Efficiency:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.